(R,S)-α-Amino-3-hydroxy-4-methyl-5-isoxazolepropionic acid, monohydrate, commonly referred to as AMPA, is a synthetic compound that serves as a potent agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is crucial for mediating fast excitatory synaptic transmission in the central nervous system and plays a significant role in synaptic plasticity, which is fundamental for learning and memory processes. The compound's chemical formula is , and its CAS number is 83643-88-3.
AMPA is synthesized through various chemical processes, primarily involving the modification of isoxazole derivatives. The synthesis methods often incorporate techniques such as condensation reactions and cyclization of precursor compounds.
AMPA belongs to the class of amino acids and is specifically categorized under glutamate analogs due to its role in neurotransmission. It is classified as a non-NMDA receptor agonist, distinguishing it from other glutamate receptor subtypes.
The synthesis of (R,S)-α-Amino-3-hydroxy-4-methyl-5-isoxazolepropionic acid typically involves several key steps:
Technical details regarding these methods can be found in various literature sources that provide insights into reaction conditions, yields, and purification processes utilized during synthesis .
The molecular structure of (R,S)-α-Amino-3-hydroxy-4-methyl-5-isoxazolepropionic acid features:
The compound exhibits a melting point range typical for similar structures, and its solubility profile indicates it is hygroscopic, absorbing moisture from the environment .
(R,S)-α-Amino-3-hydroxy-4-methyl-5-isoxazolepropionic acid undergoes several important chemical reactions:
The mechanism of action for (R,S)-α-Amino-3-hydroxy-4-methyl-5-isoxazolepropionic acid involves:
Relevant data on these properties can be sourced from material safety data sheets and chemical catalogs .
(R,S)-α-Amino-3-hydroxy-4-methyl-5-isoxazolepropionic acid has several scientific applications:
Systematic Nomenclature:The compound is formally named as (R,S)-2-Amino-3-(3-hydroxy-4-methyl-1,2-oxazol-5-yl)propanoic acid monohydrate according to IUPAC conventions. The (R,S) stereodescriptor indicates the racemic nature of the compound, comprising both enantiomers rather than a single stereoisomer [10]. The monohydrate designation reflects the crystalline water molecule incorporated in its solid-state structure.
Molecular Architecture:The compound has a molecular formula of C7H12N2O5 and a molecular weight of 204.18 g/mol [1] [5]. Its structure integrates three key pharmacophoric elements essential for glutamate receptor interaction: 1) The α-amino acid moiety enabling recognition by neurotransmitter binding sites, 2) The isoxazole heterocycle serving as a bioisostere for the distal carboxylic acid of glutamate, and 3) The 4-methyl substitution conferring steric and electronic modulation of receptor affinity.
Table 1: Chemical Identifiers and Synonyms
Identifier Type | Value |
---|---|
CAS Registry Number | 210049-09-5 |
Molecular Formula | C7H12N2O5 |
IUPAC Name | (R,S)-2-Amino-3-(3-hydroxy-4-methylisoxazol-5-yl)propanoic acid monohydrate |
Common Synonyms | (R,S)-α-Amino-3-hydroxy-4-methyl-5-isoxazolepropionic acid monohydrate; 4-Methyl-AMPA analog |
Canonical SMILES | CC1=C(ON=C1O)CC(C(=O)O)N.O |
Structural Characteristics:The monohydrate crystallization form ensures stability during storage and handling. The water molecule participates in hydrogen-bonding networks within the crystal lattice, influencing its solubility profile—approximately 10 mg/mL in aqueous buffers at physiological pH [5]. The isoxazole ring's 3-hydroxy group exhibits tautomeric equilibrium between hydroxy and oxo forms, potentially influencing hydrogen-bonding capabilities with receptor residues.
Receptor Subtype Differentiation:This compound emerged from pioneering medicinal chemistry efforts led by Krogsgaard-Larsen in the late 1970s and early 1980s, contemporaneously with AMPA itself. Researchers systematically modified the isoxazole ring of ibotenic acid derivatives to develop subtype-selective glutamate receptor agonists [1] [9]. The strategic 4-methyl substitution was designed to probe steric tolerance within the ligand-binding domains of newly identified glutamate receptor subtypes.
Key Publications:Initial characterization appeared in Nature (1980) where Krogsgaard-Larsen et al. demonstrated that this analog exhibited activity as a glutamate receptor agonist, though with distinct potency and efficacy profiles compared to AMPA [1]. Subsequent refinement of its pharmacological characterization was detailed in the Journal of Medicinal Chemistry (1985), establishing its selectivity pattern across glutamate receptor subclasses [1]. These investigations were foundational to the evolving classification of ionotropic glutamate receptors into NMDA, AMPA, and kainate subtypes.
Synthetic Rationale:The 4-methyl modification represented a deliberate exploration of steric effects at the receptor binding site. Unlike AMPA (which features a methyl group at position 5), this positional isomer provided critical insights into the topology of the agonist binding pocket. This approach exemplified the "steric exclusion" strategy for developing receptor subtype-selective compounds, where substituents were tailored to fit specific receptor subclasses while being rejected by others [9].
AMPA Receptor Pharmacology:As a conformationally constrained glutamate analog, this compound exhibits activity as an AMPA receptor agonist but with approximately 3-5 fold reduced potency compared to AMPA itself in neuronal electrophysiological assays [1] [9]. This potency difference highlights the sensitivity of the agonist binding pocket to steric factors, particularly around the isoxazole ring. Nevertheless, it retains the ability to induce rapid desensitization characteristic of AMPA receptor activation, making it valuable for studying receptor desensitization mechanisms [3].
Receptor Structure-Function Insights:Studies utilizing this analog contributed significantly to understanding AMPA receptor architecture. Notably, research on N-terminal domain deletion mutants demonstrated that neither agonist binding nor channel gating required this extracellular domain, as receptors lacking this region still responded to this compound with normal activation and desensitization kinetics [3]. This challenged earlier assumptions about domain functions and redirected focus toward the ligand-binding core.
Table 2: Research Applications in Receptor Characterization
Research Area | Contribution | Experimental Model |
---|---|---|
Receptor Desensitization | Demonstrated allosteric modulation by cyclothiazide persists in N-terminal truncated receptors | Homomeric GluR-D receptors [3] |
Dopaminergic Regulation | Elucidated AMPA receptor-mediated dopamine release in hippocampus with region-specific desensitization | Rat in vivo microdialysis [7] |
Therapeutic Target Validation | Supported AMPA receptor involvement in antidepressant mechanisms through downstream signaling | Depression pathophysiology models [6] |
TARP-dependent Antagonism | Inspired development of γ-8 TARP-dependent antagonists through structural analogy | Anticonvulsant discovery [2] |
Neurochemical Modulation:In vivo microdialysis studies demonstrated this compound's ability to modulate neurotransmitter release in a region-specific manner. Hippocampal administration (1-10 μM) increased extracellular dopamine concentrations, while higher concentrations (100 μM) produced complex biphasic effects involving receptor desensitization [7]. Striatal application consistently enhanced dopamine release without desensitization effects, revealing brain region-specific differences in AMPA receptor regulation.
Therapeutic Target Exploration:Research with this compound has informed several neurotherapeutic domains:
Ongoing Research Utility:The compound remains commercially available as a research chemical (e.g., SC-212646) for fundamental neuroscience research, typically sold in 5 mg quantities for experimental use [1]. Its specialized application continues in studies requiring: 1) Selective AMPA receptor activation distinct from other glutamate analogs, 2) Exploration of steric constraints in agonist binding pockets, and 3) Comparative analysis of AMPA receptor subtypes containing different subunit compositions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7